BendamustineBis-mercapturicAcid-d6

LC-MS/MS quantification isotope dilution mass spectrometry mercapturic acid analysis

Bendamustine Bis-mercapturic Acid-d6 is a hexa-deuterated (+6 Da) stable isotope-labeled analog designed exclusively as an internal standard for LC-MS/MS quantification of the bis-mercapturic acid metabolite in plasma, urine, and bile. The d6 label cleanly separates the internal standard signal from endogenous 34S and 13C isotopologues—a critical advantage over d3- or d4-labeled alternatives that suffer mass window overlap. Supplied with a full Certificate of Analysis, it meets FDA and EMA documentation requirements for regulated bioequivalence and DDI studies. Ideal for ADME mass balance research, impurity confirmation, and multi-analyte biomonitoring panels.

Molecular Formula C26H37N5O8S2
Molecular Weight 611.7 g/mol
Cat. No. B12286977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBendamustineBis-mercapturicAcid-d6
Molecular FormulaC26H37N5O8S2
Molecular Weight611.7 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O
InChIInChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39)
InChIKeyYSTNDPUOARKGRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bendamustine Bis-mercapturic Acid-d6 – A Deuterated Phase II Metabolite Internal Standard for Bendamustine Bioanalytical Quantification


Bendamustine Bis-mercapturic Acid-d6 (CAS 1356930-62-5, MW 617.77) is a hexa-deuterated stable isotope-labeled analog of bendamustine bis-mercapturic acid, the N-acetyl-L-cysteine S-conjugate (mercapturic acid) metabolite of the alkylating chemotherapeutic agent bendamustine [1]. The compound is synthesized with six deuterium atoms incorporated at the two N-acetyl methyl groups, yielding a +6 Da mass shift (from 611.73 to 617.77) relative to the unlabeled metabolite, thereby making it suitable as an internal standard for isotope-dilution LC-MS/MS methods [2]. Bendamustine undergoes extensive phase II conjugation via the mercapturic acid pathway in humans; the bis-mercapturic acid metabolite has been identified and quantified in human bile using authentic synthetic reference standards [3]. The deuterated form is supplied as a research-use-only analytical reference material with typical purity ≥95% for use in pharmacokinetic and metabolic investigations .

Why Unlabeled Bendamustine Bis-mercapturic Acid or Alternative Metabolite Internal Standards Cannot Be Simply Substituted for Bendamustine Bis-mercapturic Acid-d6


Unlabeled bendamustine bis-mercapturic acid (CAS 956344-34-6, MW 611.73) and the d6-labeled analog are distinct analytical reagents occupying fundamentally non-interchangeable roles in LC-MS/MS method development. The unlabeled compound is the analyte of interest in biological matrices—it co-elutes identically with endogenous metabolite species and provides no mass distinction for selective detection; attempts to use it as an internal standard result in complete ion suppression signal convolution and loss of quantitation accuracy [1]. Alternative deuterated internal standards such as Bendamustine-d4 (ΔMW +4 Da) or Dihydroxy Bendamustine-d3 (ΔMW +3 Da) target different chemical species (parent drug or phase I hydrolysis products) and exhibit distinct chromatographic retention, ionization efficiency, and extraction recovery profiles that can differ substantially from those of the bis-mercapturic acid metabolite, producing matrix-effect mismatches that standard isotope dilution cannot correct [2]. The d6 label on bendamustine bis-mercapturic acid ensures a +6 Da mass shift (from 611.73 to 617.77) that cleanly separates the internal standard signal from the most abundant natural-isotope M+2 and M+4 isotopologues of the unlabeled metabolite—a critical advantage over d3- or d4-labeled analogs whose mass windows may overlap with naturally occurring 34S and 13C isotopologue peaks in sulfur-containing molecules [3].

Quantitative Evidence Supporting the Selection of Bendamustine Bis-mercapturic Acid-d6 Over Closest Analogs


Mass Spectrometric Differentiation: +6 Da Isotopic Shift Provides Clean Baseline Separation from Unlabeled Metabolite Isotopologue Interference

Bendamustine Bis-mercapturic Acid-d6 (MW 617.77) provides a +6 Da mass shift relative to the unlabeled metabolite Bendamustine Bis-mercapturic Acid (MW 611.73) [1]. This 6-Da offset is substantially larger than the Δm/z +3 Da (Dihydroxy Bendamustine-d3) or +4 Da (Bendamustine-d4) offered by alternative deuterated internal standards targeting other bendamustine-related species . In sulfur-containing molecules such as this bis-mercapturic acid conjugate (C26H37N5O8S2, bearing two sulfur atoms), the natural-abundance 34S isotopologue (approximately 4.2% per sulfur, yielding approximately 8.2% M+2 contribution) and 13C isotopologue clusters can generate significant signal at M+2, M+4, and extending into M+6—creating cross-talk when d3- or d4-labeled internal standards are employed [2]. The +6 Da mass tag places the internal standard signal in a region where natural isotopologue abundance is negligible, ensuring unambiguous selected reaction monitoring (SRM) transition assignment [2]. The unlabeled metabolite, by contrast, offers zero mass offset and cannot function as an internal standard for its own quantification via MS detection.

LC-MS/MS quantification isotope dilution mass spectrometry mercapturic acid analysis

Target Analyte Co-Elution Fidelity: Chromatographic Retention Identity Between d6 Internal Standard and Endogenous Bis-mercapturic Acid Metabolite

The deuterium labeling in Bendamustine Bis-mercapturic Acid-d6 is installed at the terminal N-acetyl methyl groups (-NH-CO-CD3), remote from the benzimidazole core, the butyric acid side chain, and the sulfur-containing thioether linkages that dominate chromatographic retention and ionization . Because deuterium substitution at these peripheral methyl positions produces negligible alteration in hydrophobicity (calculated logP difference <0.02 between labeled and unlabeled forms), the d6 internal standard co-elutes with the endogenous bis-mercapturic acid metabolite within ±0.03 min under reversed-phase gradient conditions, matching the chromatographic behavior of the unlabeled reference standard that was used to identify and quantify this metabolite in human bile [1]. In contrast, alternative deuterated internal standards such as Bendamustine-d4 (labeled on the parent alkylator core) or Dihydroxy Bendamustine-d3 (a phase I hydrolysis product with two hydroxyl substitutions) are chemically distinct species that exhibit different retention times (ΔRT typically 0.5–2.0 min) and ionization efficiencies compared with the bis-mercapturic acid conjugate, resulting in incomplete matrix-effect compensation in electrospray ionization [2].

chromatographic co-elution matrix effect correction stable isotope internal standard

Metabolite Abundance Significance: Bis-mercapturic Acid Is a Quantitatively Major Biliary Conjugate Requiring Dedicated Analytical Standards

In human bile from cancer patients administered bendamustine hydrochloride, mercapturic acid conjugates (N-acetyl-L-cysteine S-conjugates) and their sulfoxide derivatives together represented the predominant conjugated species among 16 bendamustine-related compounds detected, with 11 compounds recovered as conjugates and 8 structurally confirmed as novel mercapturic acids and sulfoxides [1]. The total recovery of all conjugates in bile averaged 5.2% of the administered dose over 24 hours, with sulfoxide excretion being twice that of the mercapturate precursors, indicating active sequential metabolism through the mercapturic acid pathway [1]. In human urine, cysteine S-conjugates (mercapturic acid precursors) accounted for a mean of 26.0% of the sum of parent drug plus identified metabolites, demonstrating that mercapturate-pathway products are major elimination-route species—not trace metabolites [2]. This quantitative significance stands in contrast to phase I CYP450-derived metabolites such as γ-hydroxybendamustine and N-desmethyl-bendamustine, which are present only at low concentrations and contribute minimally to overall drug disposition [3]. An analytical method targeting bis-mercapturic acid therefore requires a dedicated, structurally matched internal standard (the d6-labeled form) for accurate quantification; use of a parent-drug internal standard (e.g., Bendamustine-d4) would fail to correct for differential extraction recovery and ionization efficiency between chemically dissimilar species.

bendamustine metabolism mercapturic acid pathway biliary excretion pharmacokinetics

Regulatory-Grade Purity Specification: ≥95–98% Purity with Full Certificate of Analysis Enables GLP-Compliant Bioanalytical Method Validation

Commercially available Bendamustine Bis-mercapturic Acid-d6 is supplied with purity specifications of ≥95% (by quantitative HPLC) with full certificate of analysis including NMR and MS characterization data . Product datasheets from multiple vendors consistently report purity ≥95%, with Xcess Biosciences specifying ≥98% . This purity level meets the recommendations of the FDA Bioanalytical Method Validation Guidance (2018) and EMA Guideline on Bioanalytical Method Validation, which require that internal standard purity be documented and that the internal standard response not interfere with analyte quantification [1]. In comparison, the unlabeled Bendamustine Bis-mercapturic Acid reference standard (CAS 956344-34-6) is available at comparable purity (≥95%), but its use is restricted to serving as an analyte calibration standard—it cannot function as an internal standard due to the absence of an isotopic label . The d6 compound is thus the only option that simultaneously satisfies purity requirements for regulated bioanalysis and provides the isotopic discrimination needed for internal standardization.

reference standard purity GLP bioanalysis method validation certificate of analysis

Stability-Controlled Supply Chain: Defined Storage and Stability Specifications Ensure Lot-to-Lot Consistency for Longitudinal Pharmacokinetic Studies

Vendor specifications for Bendamustine Bis-mercapturic Acid-d6 define explicit storage and stability parameters: long-term storage at 2–8°C (refrigerated), stock solutions stored at -80°C usable within 6 months, and at -20°C usable within 1 month, with a shelf life of ≥12 months when stored properly under dry, dark conditions [1]. These stability data are comparable to specifications available for Bendamustine-d4 (storage at -20°C) but provide more granular stock-solution stability guidance tailored to the bis-mercapturic acid conjugate's chemical stability profile . The unlabeled bis-mercapturic acid reference standard (TRC B132480) also specifies long-term storage in a cool, dry place but lacks published stock-solution stability windows, introducing uncertainty for laboratories requiring pre-prepared internal standard working solutions across multi-year pharmacokinetic studies .

reference standard stability long-term storage pharmacokinetic study reproducibility stock solution stability

High-Value Research and Industrial Application Scenarios for Bendamustine Bis-mercapturic Acid-d6


GLP-Compliant LC-MS/MS Bioanalytical Method Validation for Bendamustine Pharmacokinetic Studies in Clinical Trials

In regulated bioanalytical laboratories supporting bendamustine clinical pharmacology studies, Bendamustine Bis-mercapturic Acid-d6 serves as the structurally matched stable-isotope internal standard for quantifying the bis-mercapturic acid metabolite in human plasma, urine, and bile [1]. The +6 Da mass shift eliminates interference from the natural isotopologue envelope of the sulfur-containing analyte, while co-elution ensures effective matrix-effect compensation across the metabolite's expected concentration range [2]. The compound's ≥95% purity with full Certificate of Analysis satisfies FDA and EMA documentation requirements for internal standards used in pivotal bioequivalence and drug-drug interaction studies [3].

Metabolic Pathway Elucidation and Mass Balance Studies Using Isotope Dilution Quantification

The mercapturic acid pathway is a major detoxification route for bendamustine, with bis-mercapturic acid and related conjugates accounting for a substantial fraction of the administered dose recovered in human bile and urine [4]. Researchers conducting definitive mass balance or ADME studies can employ the d6 internal standard for precise, absolute quantification of this key metabolite, enabling accurate determination of the fractional contribution of the mercapturic acid pathway to overall bendamustine clearance—data that are critical for understanding inter-patient variability in drug exposure and potential drug interaction liabilities [5].

Pharmaceutical Impurity Profiling and Reference Standard Qualification for Bendamustine Drug Product Quality Control

Bendamustine Bis-mercapturic Acid-d6 is cataloged among bendamustine impurity reference standards used in pharmaceutical development, ANDA submissions, and GMP-compliant quality control . While the unlabeled bis-mercapturic acid serves as the impurity marker, the d6-labeled form provides the orthogonal isotopic confirmation capability needed when ambiguous identification arises from co-eluting matrix components in stability or forced-degradation samples. Its availability as a characterized, high-purity reference material with documented stability supports its incorporation into validated impurity methods for commercial batch release testing .

Development of Multiplexed Mercapturic Acid Biomarker Panels for Occupational or Environmental Exposure Assessment

Mercapturic acid metabolites are established urinary biomarkers for exposure to electrophilic xenobiotics [6]. The d6-labeled bendamustine bis-mercapturic acid can serve as an internal standard within broader multiplexed LC-MS/MS panels that simultaneously quantify multiple mercapturic acid species [7]. Its high mass shift (+6 Da) and distinct chromatographic retention differentiate it from other deuterated mercapturic acid internal standards (typically d3-labeled), enabling its use in multi-analyte methods without risk of internal standard cross-interference, a valuable feature for exposomics and biomonitoring research programs [8].

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